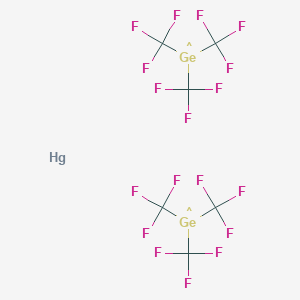
Mercury--tris(trifluoromethyl)germyl (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury–tris(trifluoromethyl)germyl (1/2) is an organometallic compound that features a mercury atom bonded to two tris(trifluoromethyl)germyl groups. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mercury–tris(trifluoromethyl)germyl (1/2) typically involves the reaction of tris(trifluoromethyl)germyl lithium with mercury(II) chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
The use of specialized equipment to handle reactive intermediates and maintain an inert atmosphere is crucial .
Chemical Reactions Analysis
Types of Reactions
Mercury–tris(trifluoromethyl)germyl (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized by o-quinones, leading to the formation of paramagnetic o-semiquinone complexes.
Substitution: It can participate in substitution reactions, where the tris(trifluoromethyl)germyl groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with Mercury–tris(trifluoromethyl)germyl (1/2) include o-quinones for oxidation reactions and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure stability and prevent unwanted side reactions .
Major Products
The major products formed from these reactions include paramagnetic o-semiquinone complexes and substituted organometallic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Mercury–tris(trifluoromethyl)germyl (1/2) has several scientific research applications:
Mechanism of Action
The mechanism by which Mercury–tris(trifluoromethyl)germyl (1/2) exerts its effects involves electron transfer processes. In oxidation reactions, the compound undergoes one-electron oxidation by o-quinones, leading to the formation of radical intermediates. These intermediates can further react to form stable paramagnetic complexes . The molecular targets and pathways involved in these reactions are primarily centered around the electron-rich mercury and germanium atoms, which facilitate the transfer of electrons and the formation of new bonds .
Comparison with Similar Compounds
Similar Compounds
Bis[tris(trifluoromethyl)germyl]zinc: Similar in structure but features zinc instead of mercury.
Bis[tris(trifluoromethyl)germyl]cadmium: Another similar compound with cadmium replacing mercury.
Uniqueness
Mercury–tris(trifluoromethyl)germyl (1/2) is unique due to the presence of mercury, which imparts distinct reactivity and stability characteristics compared to its zinc and cadmium counterparts. The compound’s ability to form stable paramagnetic complexes through one-electron oxidation is a notable feature that distinguishes it from similar compounds .
Properties
CAS No. |
82477-25-6 |
|---|---|
Molecular Formula |
C6F18Ge2Hg |
Molecular Weight |
759.9 g/mol |
InChI |
InChI=1S/2C3F9Ge.Hg/c2*4-1(5,6)13(2(7,8)9)3(10,11)12; |
InChI Key |
AUXMMEZQLUOLSF-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)[Ge](C(F)(F)F)C(F)(F)F.C(F)(F)(F)[Ge](C(F)(F)F)C(F)(F)F.[Hg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B14420577.png)
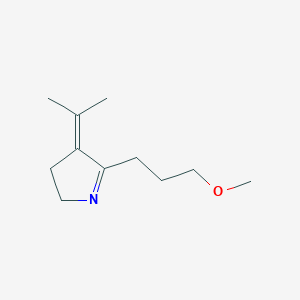
![3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14420593.png)
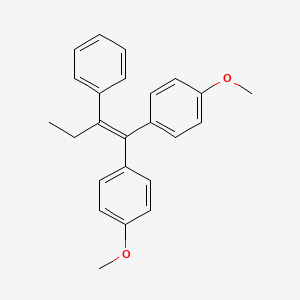

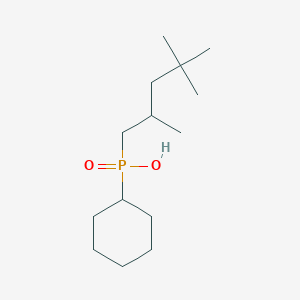
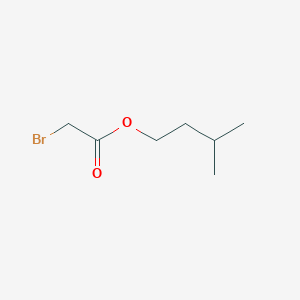
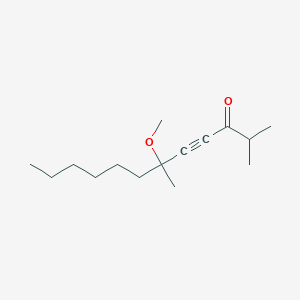
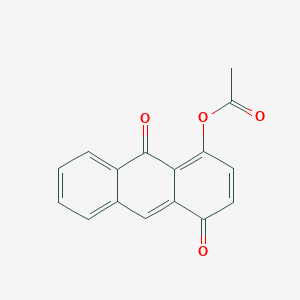
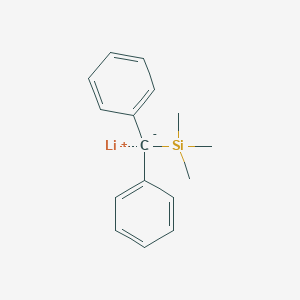
![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)
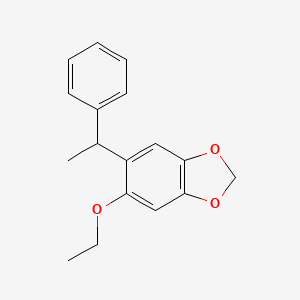
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)
![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)
